molecular formula C11H15F2NO B13322977 N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine

Cat. No.: B13322977
M. Wt: 215.24 g/mol
InChI Key: OCBVMHGEEQYZDJ-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 3 positions, and a methoxypropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine typically involves the reaction of 2,3-difluorobenzyl bromide with 3-methoxypropan-1-amine under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement can also be employed to streamline the synthesis and reduce the number of steps involved .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The methoxypropan-1-amine moiety can interact with active sites on enzymes, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzyl alcohol
  • 2,3-Difluorobenzyl bromide
  • 2,3-Difluorobenzonitrile

Uniqueness

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is unique due to the presence of both fluorine atoms and the methoxypropan-1-amine moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3

InChI Key

OCBVMHGEEQYZDJ-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C(=CC=C1)F)F

Origin of Product

United States

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